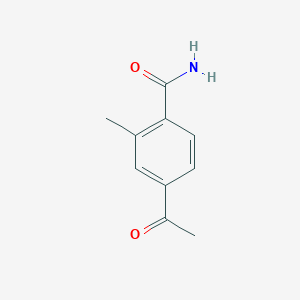

4-Acetyl-2-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-5-8(7(2)12)3-4-9(6)10(11)13/h3-5H,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAVPQZVMUTCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 4 Acetyl 2 Methylbenzamide

Established Synthetic Pathways and Reaction Optimization

Optimizing the synthesis of 4-acetyl-2-methylbenzamide requires careful consideration of reaction conditions and reagents to maximize product yield and purity. Established methods focus on reliable and well-understood chemical reactions, including amidation and Friedel-Crafts acylation.

A common and direct pathway to this compound involves the conversion of the corresponding carboxylic acid, 2-methyl-4-acetylbenzoic acid, into the primary amide. This transformation is a cornerstone of organic synthesis, typically proceeding via the activation of the carboxylic acid group to facilitate nucleophilic attack by an ammonia (B1221849) source.

The synthesis can be achieved by reacting 2-methyl-4-acetylbenzoic acid with a source of ammonia, such as concentrated aqueous ammonia or ammonium (B1175870) hydroxide (B78521). chemicalbook.com A crucial first step in this process is the conversion of the carboxylic acid into a more reactive intermediate, typically an acid chloride. googleapis.com This activated intermediate readily reacts with ammonium hydroxide in a nucleophilic acyl substitution reaction to form the desired this compound. A specific synthetic procedure reports a yield of 92.5% for this amidation step. chemicalbook.com

The efficiency of the amidation process is highly dependent on the reagents and conditions employed. The activation of the carboxylic acid is a key step.

Thionyl Chloride (SOCl₂): This reagent is frequently used to convert 2-methyl-4-acetylbenzoic acid into its more reactive acid chloride derivative, 4-acetyl-2-methylbenzoyl chloride. chemicalbook.comgoogleapis.com The reaction is often carried out in an inert solvent.

Toluene (B28343): Toluene serves as a common solvent for the formation of the acid chloride. chemicalbook.com Its relatively high boiling point is suitable for heating the reaction mixture to ensure complete conversion. After the reaction, it can be removed under reduced pressure. chemicalbook.com

Methanol (B129727): In one described procedure, after the formation of the acid chloride and removal of the solvent, methanol is added at a controlled low temperature (0-8°C). chemicalbook.com This step is followed by washing with distilled water before the final product is isolated. chemicalbook.com

N,N-dimethylformamide (DMF): A catalytic amount of DMF is often added during the acid chloride formation to facilitate the reaction. chemicalbook.comgoogleapis.com

The table below summarizes a typical reaction sequence for the amidation pathway. chemicalbook.com

| Step | Reagent(s) | Solvent | Temperature | Purpose |

| 1. Acid Chloride Formation | 2-methyl-4-acetylbenzoic acid, Thionyl chloride, DMF (catalyst) | Toluene | 60-65°C | To convert the carboxylic acid to the more reactive acid chloride. |

| 2. Purification | - | - | 60-65°C | Removal of toluene via distillation under reduced pressure. |

| 3. Amidation | Methanol, Ammonium Hydroxide | - | 0-8°C | Reaction with ammonia source to form the final amide product. |

| 4. Isolation | Distilled water | - | - | Washing and isolation of the solid this compound. |

An alternative synthetic approach involves introducing the acetyl group onto a pre-formed benzamide (B126) ring system. This is typically accomplished through an electrophilic aromatic substitution reaction, such as the Friedel-Crafts acylation.

The Friedel-Crafts acylation provides a direct method to introduce an acyl group onto an aromatic ring. wikipedia.org In this context, this compound can be synthesized by the acylation of 2-methylbenzamide (B88809) using an acylating agent like acetyl chloride. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acetyl group is directed to the para position relative to the methyl group, which is an ortho, para-director, and meta to the amide group, which is a meta-director. The directing effects of the substituents on the aromatic ring favor the formation of the desired 4-acetyl isomer. The resulting ketone product is deactivated towards further acylation, which prevents polysubstitution. organic-chemistry.orglibretexts.org

The Friedel-Crafts acylation reaction requires a catalyst, typically a strong Lewis acid. sigmaaldrich.com Lewis acids function by activating the acylating agent, making it a more potent electrophile. nih.gov

Role of the Lewis Acid: The Lewis acid, such as aluminum chloride (AlCl₃), coordinates with the halogen of the acyl halide (e.g., acetyl chloride). sigmaaldrich.com This coordination polarizes the carbon-halogen bond, leading to the formation of a highly electrophilic acylium ion. libretexts.orgsigmaaldrich.com

Mechanism: The resonance-stabilized acylium ion then acts as the electrophile, attacking the electron-rich aromatic ring of 2-methylbenzamide. sigmaaldrich.com A subsequent deprotonation step restores the aromaticity of the ring and yields the final acylated product, this compound. libretexts.org

Common Catalysts: While aluminum chloride is a traditional and effective catalyst, other Lewis acids can also be employed, including various metal triflates and other metal halides. researchgate.net The choice of catalyst can influence reaction conditions and efficiency.

The general conditions for this acylation are summarized below.

| Component | Example | Role |

| Substrate | 2-methylbenzamide | The aromatic ring undergoing acylation. |

| Acylating Agent | Acetyl chloride | Source of the acetyl group. |

| Catalyst | Aluminum chloride (AlCl₃) | Lewis acid that generates the electrophilic acylium ion. |

| Solvent | Dichloromethane or Toluene | Anhydrous solvent to prevent catalyst decomposition. |

Scalability Considerations in Synthetic Design

Industrial Production Methodologies and Process Optimization

The primary industrial route to this compound involves a two-step process starting from 4-acetyl-2-methylbenzoic acid. This process is centered around the conversion of the carboxylic acid to a more reactive intermediate, typically an acyl chloride, followed by amidation.

The first step is the activation of the carboxylic acid. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation due to its effectiveness and the volatile nature of its byproducts (HCl and SO₂), which simplifies purification. The reaction is typically carried out in an inert solvent, such as toluene, and may be catalyzed by a small amount of a suitable catalyst like N,N-dimethylformamide (DMF).

The second step is the amidation of the resulting acyl chloride. This is achieved by reacting the intermediate with a source of ammonia. Concentrated aqueous ammonia or ammonium hydroxide are frequently used for this purpose. The reaction is typically exothermic and requires careful temperature control to minimize side reactions and ensure high product purity.

A representative lab-scale synthesis is detailed in Chinese patent CN115477577, which provides a foundation for understanding the industrial process. In this patented method, 4-acetyl-2-methylbenzoic acid is reacted with thionyl chloride in toluene with DMF as a catalyst. After the formation of the acyl chloride is complete, the excess thionyl chloride and toluene are removed by distillation. The crude acyl chloride is then subjected to amidation.

For industrial-scale production, several process parameters must be optimized to ensure safety, efficiency, and cost-effectiveness. Key areas for optimization include:

Reagent Stoichiometry and Addition: The molar ratio of thionyl chloride to the carboxylic acid is a critical parameter. While a slight excess of thionyl chloride ensures complete conversion of the acid, a large excess can lead to increased costs and more challenging work-up procedures. The rate of addition of thionyl chloride is also important, particularly on a large scale, to control the evolution of gaseous byproducts and manage the reaction temperature. Similarly, the addition of the ammonia source to the acyl chloride must be carefully controlled to manage the exothermicity of the reaction.

Solvent Selection and Recovery: Toluene is a common solvent for the acyl chloride formation step due to its suitable boiling point and ability to azeotropically remove water. However, for industrial processes, solvent selection also considers factors such as toxicity, environmental impact, and the ease of recovery and recycling. The efficiency of solvent removal after the first step is crucial to prevent unwanted reactions during amidation.

Temperature Control: Both the acylation and amidation steps require precise temperature control. The formation of the acyl chloride is often performed at an elevated temperature to ensure a reasonable reaction rate. In contrast, the amidation step is highly exothermic and typically requires cooling to maintain a low temperature, which helps to suppress the formation of impurities.

The following interactive data table summarizes the key parameters for the industrial production of this compound based on the principles of the described synthetic route.

| Parameter | Process Step | Typical Range/Conditions | Optimization Considerations |

|---|---|---|---|

| Starting Material | Acyl Chloride Formation | 4-acetyl-2-methylbenzoic acid | Purity of starting material can affect final product quality. |

| Acylating Agent | Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Stoichiometry optimization to balance conversion and cost. |

| Catalyst | Acyl Chloride Formation | N,N-dimethylformamide (DMF) | Catalyst loading optimization to maximize reaction rate. |

| Solvent | Acyl Chloride Formation | Toluene | Solvent recovery and recycling efficiency. |

| Temperature | Acyl Chloride Formation | 60-80 °C | Balancing reaction rate with potential for side reactions. |

| Ammonia Source | Amidation | Ammonium hydroxide | Concentration and rate of addition to control exotherm. |

| Temperature | Amidation | 0-10 °C | Maintaining low temperature to ensure high selectivity and purity. |

| Purification | Product Isolation | Crystallization | Solvent selection for optimal purity and yield. |

Continuous Flow Reactor Applications in Benzamide Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients, offering several advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents and exothermic reactions, precise control over reaction parameters, and the potential for seamless integration of multiple reaction steps. The synthesis of benzamides, including this compound, is well-suited for adaptation to continuous flow processes.

A conceptual continuous flow process for the synthesis of this compound would involve the continuous pumping of a solution of 4-acetyl-2-methylbenzoic acid and a chlorinating agent (such as thionyl chloride or oxalyl chloride) through a heated reactor coil to form the acyl chloride. The output from this first reactor would then be mixed with a continuous stream of an ammonia source in a second reactor, often a cooled microreactor or coil, to facilitate the amidation reaction. The product stream would then be collected for continuous work-up and purification.

Key advantages of applying continuous flow technology to the synthesis of this compound include:

Enhanced Safety: The small reactor volumes in continuous flow systems minimize the amount of hazardous materials present at any given time. This is particularly beneficial when working with reactive reagents like thionyl chloride and managing the highly exothermic amidation step.

Improved Heat Transfer: The high surface-area-to-volume ratio of microreactors and flow coils allows for rapid and efficient heat exchange. This enables precise temperature control, which is critical for both the endothermic acyl chloride formation and the exothermic amidation, leading to higher product selectivity and fewer impurities.

Rapid Process Optimization: Continuous flow systems allow for rapid screening of reaction conditions, such as temperature, residence time, and reagent stoichiometry, by simply adjusting the flow rates and reactor settings. This can significantly accelerate the process development and optimization timeline.

Scalability: Scaling up a continuous flow process is often achieved by running the system for longer periods or by "numbering up" (running multiple systems in parallel), rather than by increasing the reactor size, which can introduce new challenges in heat and mass transfer.

While specific examples of the continuous flow synthesis of this compound are not widely reported in the literature, the principles have been successfully applied to the synthesis of other aromatic amides. These case studies demonstrate the feasibility and benefits of this approach.

The following interactive data table outlines the conceptual parameters for the continuous flow synthesis of this compound.

| Parameter | Process Step | Conceptual Flow Conditions | Key Benefits in Flow |

|---|---|---|---|

| Reactant Streams | Acyl Chloride Formation | 1) 4-acetyl-2-methylbenzoic acid in an organic solvent. 2) Thionyl chloride. | Precise stoichiometric control through flow rate adjustment. |

| Reactor Type | Acyl Chloride Formation | Heated coil reactor (e.g., PFA or stainless steel). | Excellent temperature control and rapid heat transfer. |

| Residence Time | Acyl Chloride Formation | Minutes | Increased throughput compared to batch processing. |

| Reactant Streams | Amidation | 1) Acyl chloride stream from the first reactor. 2) Aqueous ammonia. | Rapid mixing of reactant streams. |

| Reactor Type | Amidation | Cooled microreactor or coil reactor. | Superior heat removal for highly exothermic reactions, enhancing safety. |

| Residence Time | Amidation | Seconds to minutes | Fast reaction times leading to high productivity. |

| Downstream Processing | Product Isolation | Continuous liquid-liquid extraction and crystallization. | Potential for a fully integrated and automated manufacturing process. |

Advanced Chemical Reactivity and Mechanistic Studies of 4 Acetyl 2 Methylbenzamide

Nucleophilic Reactivity of the Amide Moiety

The amide functional group in 4-Acetyl-2-methylbenzamide is a primary site for nucleophilic reactions. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group through resonance, which reduces its basicity and nucleophilicity compared to an amine. However, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, leading to substitution or addition reactions.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including amides. This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of a leaving group. masterorganicchemistry.com For amides, the leaving group is an amine or ammonia (B1221849) derivative, which is typically a poor leaving group, making amides the least reactive of the carboxylic acid derivatives. libretexts.org Consequently, these reactions often require harsh conditions such as strong acids or bases and heat. masterorganicchemistry.comyoutube.com

While amides are relatively unreactive, they can undergo nucleophilic acyl substitution to form new amide derivatives, a process known as transamidation. This transformation is typically catalyzed by acids or bases and is often an equilibrium process. The reaction of this compound with a different amine (R-NH2) would involve the substitution of the -NH2 group.

The general mechanism for acid-catalyzed transamidation begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The incoming amine then attacks the carbonyl carbon to form a tetrahedral intermediate. Proton transfer from the incoming amine to the original amide nitrogen is followed by the elimination of ammonia, which, under acidic conditions, is protonated to the non-nucleophilic ammonium (B1175870) ion, driving the reaction forward.

In a hypothetical reaction, this compound could be converted to a secondary amide. For instance, reaction with benzylamine (B48309) in the presence of an acid catalyst would yield N-benzyl-4-acetyl-2-methylbenzamide.

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Benzylamine | N-benzyl-4-acetyl-2-methylbenzamide | Acid catalyst, Heat |

| This compound | Methylamine | N-methyl-4-acetyl-2-methylbenzamide | Acid catalyst, Heat |

This is an interactive data table based on established principles of transamidation reactions.

Amide hydrolysis, the cleavage of the amide bond by water, is a classic example of nucleophilic acyl substitution and can be catalyzed by either acid or base. khanacademy.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of this compound to 4-acetyl-2-methylbenzoic acid and an ammonium ion occurs through a multi-step mechanism. youtube.com

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H3O+). This step increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the protonated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen of the amide group. This converts the -NH2 group into a better leaving group (-NH3+).

Elimination of Ammonia: The lone pair on the hydroxyl group reforms the carbonyl double bond, leading to the elimination of a molecule of ammonia (NH3).

Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to yield the final product, 4-acetyl-2-methylbenzoic acid, and regenerates the hydronium ion catalyst.

The rate-determining step in the acid-catalyzed hydrolysis of benzamides is typically the attack of water on the protonated amide. cdnsciencepub.com The presence of both an electron-donating methyl group and an electron-withdrawing acetyl group on the benzene (B151609) ring will have competing effects on the reaction rate.

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as hydroxide (B78521) (OH-), this compound can be hydrolyzed to the carboxylate salt of 4-acetyl-2-methylbenzoic acid and ammonia. chemistrysteps.com This process, often called saponification, is generally irreversible. youtube.com

Nucleophilic Attack by Hydroxide: The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate with a negative charge on the oxygen.

Elimination of the Amide Ion: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amide ion (NH2-) as the leaving group. This is the rate-determining step and is generally slow due to the poor leaving group ability of the amide ion.

Protonation (Workup): An acidic workup is required to protonate the carboxylate salt and isolate the neutral 4-acetyl-2-methylbenzoic acid.

| Hydrolysis Type | Key Steps | Final Product (after workup) |

| Acid-Catalyzed | Protonation of C=O, Nucleophilic attack by H2O, Proton transfer, Elimination of NH3 | 4-acetyl-2-methylbenzoic acid |

| Base-Catalyzed | Nucleophilic attack by OH-, Elimination of NH2-, Deprotonation of carboxylic acid | 4-acetyl-2-methylbenzoic acid |

This is an interactive data table summarizing the mechanisms of amide hydrolysis.

Derivatization via N-Substitution Reactions

The amide group of this compound can also be derivatized through reactions at the nitrogen atom. N-substitution reactions involve the replacement of one or both of the hydrogen atoms on the amide nitrogen with other functional groups. These reactions typically proceed via deprotonation of the amide to form an amidate anion, which then acts as a nucleophile.

For example, the synthesis of N-substituted benzamide (B126) derivatives has been explored for various applications. nih.govresearchgate.net In a specific instance, a patent describes the synthesis of 4-(3-(3,5-dichlorophenyl)-4,4,4-trifluoro-2-butenoyl)-2-methyl-N-(pyridin-2-ylmethyl)benzoic acid amide, which involves the N-alkylation of a this compound derivative. googleapis.com This suggests that the nitrogen of this compound can be alkylated with suitable electrophiles, such as alkyl halides, in the presence of a base.

The reaction would proceed as follows:

Deprotonation: A strong base removes a proton from the amide nitrogen to form a resonance-stabilized amidate anion.

Nucleophilic Attack: The amidate anion then acts as a nucleophile, attacking an electrophile (e.g., an alkyl halide) in an SN2 reaction to form the N-substituted product.

Electrophilic Reactivity of the Aromatic Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity (the position of substitution) of these reactions are governed by the electronic effects of the substituents already present on the ring. msu.edulibretexts.org

Electrophilic Aromatic Substitution (EAS) Mechanisms

The general mechanism for EAS involves two main steps:

Attack by the Aromatic Ring: The π electrons of the aromatic ring act as a nucleophile and attack the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring.

Deprotonation: A base removes a proton from the carbon atom that is bonded to the electrophile, restoring the aromaticity of the ring and forming the final product.

In this compound, the positions of electrophilic attack are directed by the combined influence of the methyl, acetyl, and benzamide groups.

-CH3 (Methyl group): This is an electron-donating group through induction and hyperconjugation. It is an activating group, meaning it increases the rate of EAS compared to benzene, and it directs incoming electrophiles to the ortho and para positions. pressbooks.pub

-COCH3 (Acetyl group): This is an electron-withdrawing group due to both induction and resonance. It is a deactivating group and a meta-director. masterorganicchemistry.com

-CONH2 (Amide group): This group is also deactivating due to the electron-withdrawing nature of the carbonyl group, making it a meta-director.

The directing effects of these groups on the this compound ring are as follows:

The methyl group at position 2 directs to positions 3 and 5 (ortho and para to itself, though position 6 is also ortho, it is sterically hindered).

The acetyl group at position 4 directs to positions 3 and 5 (meta to itself).

The amide group at position 1 directs to positions 3 and 5 (meta to itself).

In this case, the directing effects of all three groups are reinforcing, strongly favoring substitution at the 3 and 5 positions. stackexchange.com The methyl group activates these positions, while the acetyl and amide groups deactivate the other available positions less than they do their own ortho and para positions. Therefore, electrophilic substitution on this compound is expected to occur primarily at the 3 and 5 positions. Between these two, position 3 is less sterically hindered than position 5, which is flanked by the acetyl and methyl groups.

| Substituent | Position | Electronic Effect | Directing Effect |

| -CONH2 | 1 | Deactivating (Resonance/Inductive) | meta (to 3 and 5) |

| -CH3 | 2 | Activating (Inductive/Hyperconjugation) | ortho, para (to 3 and 5) |

| -COCH3 | 4 | Deactivating (Resonance/Inductive) | meta (to 3 and 5) |

This is an interactive data table summarizing the directing effects of the substituents on the aromatic ring of this compound.

Acylation and Alkylation Reactions on the Aromatic Core

Friedel-Crafts acylation and alkylation are classic EAS reactions for forming carbon-carbon bonds with an aromatic ring. libretexts.orglibretexts.org However, these reactions have significant limitations, particularly regarding the electronic nature of the aromatic substrate. wvu.edu

The aromatic ring of this compound is considered strongly deactivated due to the presence of two powerful electron-withdrawing groups: the acetyl and amide functions. wvu.edulibretexts.org Friedel-Crafts reactions generally fail on aromatic rings that are substituted with one or more strong deactivating groups. libretexts.orglibretexts.org The reasons for this lack of reactivity are twofold:

Ring Deactivation: The electron-poor nature of the aromatic ring makes it a poor nucleophile, unable to attack the carbocation or acylium ion electrophile generated in the first step of the reaction. lumenlearning.com The activating effect of the single methyl group is insufficient to overcome the powerful deactivating influence of the other two substituents. wvu.edu

Catalyst Complexation: Friedel-Crafts reactions require a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org In this compound, the lone pair electrons on the oxygen and nitrogen atoms of the acetyl and amide groups are Lewis basic. They will react and form a complex with the AlCl₃ catalyst, placing a positive charge on the substituent and further deactivating the ring. libretexts.org This process effectively sequesters the catalyst, preventing it from activating the alkyl or acyl halide to generate the necessary electrophile. wvu.edu

Consequently, this compound is not a viable substrate for Friedel-Crafts acylation or alkylation reactions under standard conditions.

Oxidation and Reduction Chemistry of Functional Groups

The functional groups of this compound—the acetyl ketone, the primary amide, and the methyl group—offer various opportunities for synthetic transformations through oxidation and reduction reactions.

Modulating Oxidation States of Substituents

The methyl and acetyl groups can be targeted by oxidative reactions to introduce new functionality.

Oxidation of the Methyl Group: The benzylic methyl group is susceptible to oxidation. libretexts.orgyoutube.com Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions (heat, acid/base) can convert the methyl group into a carboxylic acid, yielding 4-acetyl-2-carbamoylbenzoic acid. libretexts.org However, these aggressive conditions may also lead to the hydrolysis of the amide group.

Baeyer-Villiger Oxidation of the Acetyl Group: The ketone of the acetyl group can undergo a Baeyer-Villiger oxidation, which inserts an oxygen atom into an adjacent carbon-carbon bond to form an ester. organic-chemistry.orgwikipedia.org This reaction is typically carried out with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). chemistrysteps.com The regioselectivity of the oxygen insertion is predictable based on migratory aptitude, with aryl groups migrating in preference to methyl groups. organic-chemistry.orgchemistrysteps.com Therefore, the reaction would yield 4-carbamoyl-3-methylphenyl acetate.

| Functional Group | Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|---|

| Acetyl (Ketone) | Reduction | NaBH₄ | Secondary Alcohol |

| Acetyl (Ketone) | Reduction (Deoxygenation) | H₂NNH₂, KOH (Wolff-Kishner) | Alkyl (Ethyl) |

| Amide | Reduction | LiAlH₄ | Amine |

| Methyl | Oxidation | KMnO₄, heat | Carboxylic Acid |

| Acetyl (Ketone) | Oxidation | m-CPBA (Baeyer-Villiger) | Ester (Acetate) |

Palladium-Catalyzed Coupling Reactions and C-H Arylation Strategies

The exploration of palladium-catalyzed reactions involving this compound opens avenues for the synthesis of complex molecular architectures. The inherent functionalities of this compound, namely the benzamide and acetyl groups, can serve as directing groups for C-H bond activation, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. Mechanistic studies on related substrates provide valuable insights into the potential reactivity of this compound in such transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the construction of biaryl compounds and other conjugated systems. While specific examples utilizing this compound as a substrate are not extensively documented in publicly available research, the principles of these reactions can be applied to its halo-substituted derivatives. For instance, a bromo or iodo derivative of this compound could readily participate in Suzuki-Miyaura coupling with a variety of boronic acids to yield biaryl products.

A significant area of interest is the direct C-H functionalization of the aromatic ring, which avoids the pre-functionalization step of introducing a halide. In this context, both the amide and the acetyl group (often converted to an oxime ether) can act as directing groups, guiding the palladium catalyst to specific C-H bonds.

Research has shown that the amide group is an effective directing group for the ortho-C-H arylation of benzamides. scienceopen.comacs.org This proceeds through the formation of a palladacycle intermediate, where the palladium coordinates to the amide nitrogen and activates a proximal C-H bond. The subsequent reaction with an aryl halide or another coupling partner leads to the formation of the arylated product.

Conversely, the acetyl group, typically after conversion to an oxime ether, can also direct ortho-C-H functionalization. nih.govrsc.orgacs.org Competition studies on substrates containing both an amide and an oxime ether directing group have indicated that the oxime ether can be a more powerful directing group under certain reaction conditions. nih.gov This suggests that for this compound, selective C-H functionalization directed by the acetyl group (as an oxime) might be achievable.

The regioselectivity of these reactions is a crucial aspect. In this compound, the C-H bond at the C3 position is ortho to the methyl group, while the C-H bond at the C5 position is ortho to the acetyl group. The directing group will determine which of these positions is functionalized. Given the steric hindrance from the 2-methyl group, C-H activation directed by the amide group would likely favor the less hindered C3 position.

Detailed research findings on analogous systems provide a framework for predicting the outcomes of such reactions with this compound. The choice of catalyst, ligand, base, and solvent are critical parameters that influence the efficiency and selectivity of these transformations.

Below are interactive data tables summarizing typical conditions for palladium-catalyzed C-H arylation of benzamides and acetophenone (B1666503) oxime ethers, which serve as models for the potential reactivity of this compound.

Table 1: Representative Conditions for Palladium-Catalyzed Ortho-Arylation of Benzamides

| Entry | Benzamide Substrate | Arylating Agent | Pd Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) | Reference |

| 1 | Benzamide | 4-Iodotoluene | Pd(OAc)₂ (5) | P(o-tol)₃ | Cs₂CO₃ | DMA | 85 | scienceopen.com |

| 2 | 3-Methoxybenzamide | Iodobenzene | Pd(OAc)₂ (10) | PPh₃ | K₂CO₃ | Toluene (B28343) | 72 | acs.org |

| 3 | 4-Chlorobenzamide | 1-Iodo-4-nitrobenzene | PdCl₂(PPh₃)₂ (5) | None | Ag₂CO₃ | DMF | 65 | researchgate.net |

Table 2: Representative Conditions for Palladium-Catalyzed Ortho-Arylation of Acetophenone Oxime Ethers

| Entry | Acetophenone Oxime Ether Substrate | Arylating Agent | Pd Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) | Reference |

| 1 | Acetophenone O-methyl oxime | 4-Tolylboronic acid | Pd(OAc)₂ (10) | None | Ag₂CO₃ | Dioxane | 78 | nih.gov |

| 2 | 4-Methoxyacetophenone O-methyl oxime | Phenylboronic acid | Pd(TFA)₂ (10) | None | Na₂CO₃ | Acetonitrile | 82 | rsc.org |

| 3 | 3-Bromoacetophenone O-methyl oxime | 4-Fluorophenylboronic acid | Pd(OAc)₂ (5) | SPhos | K₃PO₄ | Toluene/H₂O | 91 | acs.org |

These tables illustrate the versatility of palladium catalysis in C-H functionalization. For this compound, a careful selection of reaction conditions would be necessary to achieve the desired regioselectivity, favoring either amide or acetyl-directed arylation. Mechanistic studies suggest that the reaction proceeds via a concerted metalation-deprotonation (CMD) pathway, where the directing group facilitates the C-H bond cleavage. The development of C-H arylation strategies for substrates like this compound is a testament to the continuous advancement in palladium catalysis, enabling the efficient synthesis of complex organic molecules.

Computational and Theoretical Chemistry of 4 Acetyl 2 Methylbenzamide

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are indispensable tools for predicting the properties of molecules at the atomic level. For a molecule like 4-Acetyl-2-methylbenzamide, these calculations can reveal insights into its stability, reactivity, and electronic behavior, which are crucial for understanding its potential applications.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Elucidation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to accurately model the molecule's electronic behavior.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating the forces on each atom and adjusting their positions until a stable conformation is reached. The presence of rotatable bonds, such as those connected to the acetyl and benzamide (B126) groups, means that multiple low-energy conformations might exist, and a thorough study would identify the global minimum energy structure.

Once the molecular geometry is optimized, precise values for its internal coordinates can be extracted. This data is fundamental to describing the molecule's structure. A theoretical study would produce a detailed table of all bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between two planes defined by four atoms). This information provides a quantitative description of the molecular framework.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is for illustrative purposes only, as specific published data is unavailable.

| Parameter | Atom Connection | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C-C (Aromatic Ring) | ~1.39 - 1.41 Å |

| Bond Length | C-N (Amide) | ~1.36 Å |

| Bond Length | C=O (Amide) | ~1.24 Å |

| Bond Length | C=O (Acetyl) | ~1.23 Å |

| Bond Angle | C-C-C (Aromatic Ring) | ~120° |

| Bond Angle | O=C-N (Amide) | ~122° |

The total electronic energy of the optimized structure is a key output of DFT calculations. This value is used to assess the molecule's thermodynamic stability. By comparing the total energies of different possible conformations (isomers), researchers can predict the most stable form of the molecule. A lower total energy corresponds to a more stable structure.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting and explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large gap indicates high kinetic stability and low chemical reactivity. From the HOMO and LUMO energy values, various reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to further quantify the molecule's reactive nature.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound This table is for illustrative purposes only, as specific published data is unavailable.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | |

| LUMO Energy |

Global Chemical Reactivity Parameters (e.g., Hardness, Softness)

Global chemical reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in characterizing the stability and reactivity of a molecule. researchgate.netresearchgate.net These parameters, including chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω), are calculated to understand the relationship between molecular structure and chemical behavior. researchgate.net

Chemical hardness (η) signifies resistance to change in electron distribution, with a larger HOMO-LUMO energy gap indicating greater stability and lower reactivity. researchgate.net Conversely, chemical softness (S) is the reciprocal of hardness and indicates a higher propensity for chemical reactions. A molecule with a low energy gap is considered soft, more easily polarized, and thus exhibits high chemical reactivity. researchgate.net Electronegativity (χ) measures the power of an atom or group to attract electrons, while the electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. orientjchem.org

For this compound, these parameters are determined using quantum chemical calculations, often employing Density Functional Theory (DFT). The values provide a quantitative measure of the molecule's kinetic stability and reactivity tendencies.

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical stability and reactivity. researchgate.net |

| Ionization Potential | I | -EHOMO | The energy required to remove an electron. researchgate.net |

| Electron Affinity | A | -ELUMO | The energy released when an electron is added. researchgate.net |

| Electronegativity | χ | (I + A) / 2 | The ability to attract electrons. researchgate.netresearchgate.net |

| Chemical Potential | μ | -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. researchgate.netresearchgate.net |

| Chemical Hardness | η | (I - A) / 2 | Resistance to deformation of the electron cloud. researchgate.netresearchgate.net |

| Chemical Softness | S | 1 / η | The reciprocal of hardness, indicating higher reactivity. researchgate.netresearchgate.net |

| Electrophilicity Index | ω | μ² / 2η | A measure of the propensity to accept electrons. researchgate.netresearchgate.net |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution on a molecule's surface, thereby predicting its reactive sites. The MEP map illustrates regions of varying electron density, which are color-coded to indicate electrostatic potential. researchgate.net Regions with a negative potential, typically shown in red and yellow, are electron-rich and susceptible to electrophilic attack. researchgate.net Conversely, areas with a positive potential, colored blue, are electron-poor and prone to nucleophilic attack. researchgate.net

In the case of this compound, an MEP map would highlight specific reactive centers. The oxygen atoms of the acetyl and amide carbonyl groups would exhibit the most negative potential (red regions), identifying them as primary sites for electrophilic interactions and hydrogen bond acceptance. researchgate.net The hydrogen atoms of the amide group (-NH₂) would display a positive potential (blue regions), indicating their susceptibility to nucleophilic attack and their role as hydrogen bond donors. The aromatic ring itself would show a distribution of charge influenced by the electron-withdrawing acetyl group and the electron-donating methyl group. This detailed visualization of charge distribution is invaluable for predicting intermolecular interactions and understanding the molecule's chemical behavior.

Non-Covalent Interactions and Intermolecular Forces (e.g., Hydrogen Bonding, Pi-Stacking)

The supramolecular architecture and crystal packing of this compound are governed by non-covalent interactions, primarily hydrogen bonding and π-π stacking. nih.gov The molecule's structure contains functional groups that are key to forming these interactions.

Hydrogen Bonding: The amide group (-CONH₂) is a classic hydrogen bonding motif, capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen). This allows for the formation of robust intermolecular networks that significantly influence the solid-state structure.

Computational methods like Hirshfeld surface analysis and 2D fingerprint plots are used to study and quantify these intermolecular interactions within the crystal structure. researchgate.net Understanding these forces is essential for predicting the assembly of molecules in the solid state. nih.gov

Theoretical Spectroscopic Characterization

Vibrational (FT-IR, FT-Raman) Spectra Simulations and Assignment

Theoretical simulations of vibrational spectra (FT-IR and FT-Raman) provide a powerful means to assign and interpret experimental data. By calculating the vibrational frequencies and intensities, a theoretical spectrum can be generated that corresponds to the experimental one. For this compound, key vibrational modes can be identified and assigned to specific functional groups.

The most characteristic vibrations include:

Amide Group: N-H stretching vibrations are typically observed around 3300 cm⁻¹. The amide C=O stretching vibration appears at approximately 1650 cm⁻¹.

Acetyl Group: The C=O stretch of the acetyl group is expected around 1700 cm⁻¹.

Methyl Groups: C-H stretching and bending vibrations from the acetyl and ring-substituted methyl groups are also present.

Aromatic Ring: C-H and C=C stretching vibrations characteristic of the substituted benzene (B151609) ring would also be predicted.

Computational analysis allows for a precise assignment of each vibrational band to a specific atomic motion within the molecule, offering a complete and detailed understanding of its vibrational properties.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (¹H and ¹³C)

Theoretical prediction of ¹H and ¹³C NMR chemical shifts is a vital tool for molecular structure elucidation. nmrdb.org Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, are widely used to calculate the magnetic shielding tensors and predict chemical shifts that can be compared with experimental data. unn.edu.ng

For this compound, the predicted chemical shifts for its distinct proton and carbon environments are crucial for confirming its structure.

¹H NMR Predictions: The expected chemical shifts for the protons are influenced by their local electronic environment.

| Group | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Acetyl Protons (-COCH₃) | ~2.5 | Singlet |

| Ring Methyl Protons (-CH₃) | ~2.3 | Singlet |

| Amide Protons (-NH₂) | Variable | Broad Singlet |

| Aromatic Protons (Ar-H) | ~7.0 - 8.0 | Complex Multiplets |

Data based on typical values for similar functional groups.

¹³C NMR Predictions: The carbon chemical shifts are also predicted based on their hybridization and electronic environment.

| Group | Predicted ¹³C Chemical Shift (ppm) |

|---|---|

| Acetyl Carbonyl (-C =O) | ~200 |

| Amide Carbonyl (-C =O) | ~170 |

| Aromatic Carbons (Ar-C) | ~120 - 140 |

| Acetyl Methyl (-C H₃) | ~25 |

| Ring Methyl (-C H₃) | ~20 |

Data based on typical values for similar functional groups.

Ultraviolet-Visible (UV-Vis) Absorption Spectra Simulations

Theoretical simulations of UV-Vis absorption spectra help in understanding the electronic transitions within a molecule. These calculations, often performed using Time-Dependent Density Functional Theory (TD-DFT), can predict the absorption wavelengths (λmax) and oscillator strengths of electronic transitions.

For aromatic compounds like this compound, the absorption bands in the UV-Vis spectrum are primarily due to π→π* and n→π* electronic transitions.

π→π transitions:* These occur within the π-system of the benzene ring and the carbonyl groups.

n→π transitions:* These involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms, to an anti-bonding π* orbital of the carbonyl groups.

The calculated spectrum provides insights into the molecule's electronic structure, particularly the HOMO-LUMO energy gap, which is related to the lowest energy electronic transition. researchgate.net

No Published Research Found on the Reaction Mechanisms

Despite a thorough search of scientific literature and databases, no specific computational or theoretical studies detailing the reaction mechanisms of this compound have been identified. Consequently, an in-depth article on its computational elucidation, including transition state characterization, reaction coordinate analysis, and energetic barriers, cannot be provided at this time.

While general information regarding the synthesis and basic properties of this compound is available, dedicated research into the computational and theoretical aspects of its chemical reactions appears to be absent from the public domain. Such studies are crucial for a deep understanding of a compound's reactivity, stability of intermediates, and the energetic favorability of different reaction pathways.

Computational chemistry employs methods like Density Functional Theory (DFT) to model chemical reactions at the atomic level. These theoretical investigations are vital for:

Transition State Characterization: Identifying the high-energy, transient molecular structures that exist at the peak of the energy barrier between reactants and products. The geometry and energetic properties of these transition states are fundamental to understanding reaction rates.

Reaction Coordinate Analysis: Mapping the energetic profile of a reaction as it progresses from reactants to products. This analysis helps to visualize the energy changes throughout the reaction and to identify key intermediates and transition states.

Reaction Pathway Determination: Elucidating the step-by-step sequence of bond-breaking and bond-forming events that constitute a chemical transformation. Computational methods can explore multiple potential pathways to determine the most likely mechanism.

Energetic Barriers: Calculating the activation energy required for a reaction to occur. This information is critical for predicting reaction kinetics and understanding how catalysts might influence the reaction rate.

The absence of published research in these specific areas for this compound means that the data necessary to construct a detailed and scientifically accurate article, as requested, is not available. Further experimental and computational research would be required to elucidate the reaction mechanisms of this compound at a theoretical level.

4 Acetyl 2 Methylbenzamide As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Substituted Benzamide (B126) Derivatives

4-Acetyl-2-methylbenzamide serves as a foundational molecule for the synthesis of a variety of substituted benzamide derivatives. The benzamide structural motif is a recognized pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds. The versatility of the benzamide scaffold allows chemists to systematically modify its properties by adding different substituents to the benzene (B151609) ring, which can fine-tune a molecule's size, shape, and electronic distribution for targeted biological interactions.

The structure of this compound is particularly advantageous as a synthetic precursor because it contains multiple reactive sites that can be chemically altered. The presence of the acetyl and methyl groups on the aromatic ring, in addition to the primary amide, provides distinct points for chemical modification. For instance, the acetyl group can undergo various transformations, such as reduction to an alcohol, oxidation, or conversion to other functional groups, leading to a diverse array of new benzamide derivatives. Similarly, the aromatic ring can undergo further substitution reactions, allowing for the introduction of additional functionalities that can modulate the compound's biological activity. This strategic positioning of functional groups makes it a valuable starting material for creating libraries of novel substituted benzamides for screening in drug discovery and other applications. nih.gov

Building Block for Complex Organic Molecules

In the field of organic synthesis, this compound is highly valued as a versatile intermediate or building block. myuchem.com Organic building blocks are fundamental molecular units that form the basis for constructing more complex organic compounds, including pharmaceuticals, polymers, and agrochemicals. hilarispublisher.com The significance of this compound stems from the distinct functional groups within its structure—the amide, the acetyl group, and the methyl group, all attached to an aromatic ring—which provide multiple "handles" for chemical reactions. This allows chemists to use the molecule as a scaffold, selectively targeting the different reactive sites to build intricate and sophisticated molecular architectures.

Utility in Pharmaceutical Intermediate Synthesis

The utility of this compound as a building block is evident in its role as a pharmaceutical intermediate. nbinno.comchemicalbook.com While its direct precursor, 4-acetyl-2-methylbenzoic acid, is a documented key intermediate in the synthesis of Fluralaner, a broad-spectrum insecticide and acaricide used in veterinary medicine, the amide form is a crucial component of this pathway. The synthesis of the related compound this compound can be achieved by converting the carboxylic acid of 4-acetyl-2-methylbenzoic acid into its acid chloride, which is then reacted with ammonia (B1221849). This positions this compound as a direct and essential precursor in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). The specific arrangement of its functional groups makes it an ideal starting material for constructing the larger, more complex molecular structure of the final drug product. nbinno.com

Role in the Synthesis of Specialty Chemicals and Materials

Beyond pharmaceuticals, the structural attributes of this compound make it a valuable intermediate in the broader field of organic synthesis, with potential applications in materials science and the production of specialty chemicals. nbinno.com Its reactivity allows for a wide spectrum of chemical transformations, enabling the creation of novel compounds. nbinno.com The benzamide moiety and the reactive acetyl group can be incorporated into larger polymer backbones or used to create specialized dyes and pigments. The ability to functionalize the molecule at multiple sites allows for the tailoring of properties such as thermal stability, conductivity, or optical characteristics, making it a useful building block for advanced materials.

Strategic Use in Multi-step Synthesis Sequences

The strategic value of this compound in multi-step synthesis lies in the differential reactivity of its functional groups, which allows for controlled and sequential chemical modifications. A key aspect of sophisticated organic synthesis is the ability to selectively react one part of a molecule while leaving other parts unchanged. The structure of this compound is well-suited for such strategic manipulations.

The primary reactive sites include:

The Amide Group : This group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid or participate in various coupling and substitution reactions.

The Acetyl Group : The carbonyl function of the acetyl group is a prime site for nucleophilic attack, enabling chain elongation and the construction of larger carbon skeletons. It can also be a handle for condensation reactions.

The Aromatic Ring : The benzene ring itself can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups like halogens or nitro groups, which can further alter the molecule's properties or serve as reaction points for subsequent steps.

The Methyl Group : The benzylic protons of the methyl group can also be targeted for reactions under specific conditions.

This collection of reactive sites allows chemists to devise multi-step pathways where each site is addressed in a planned order to assemble a complex target molecule efficiently. For example, a synthetic route could first involve a reaction at the acetyl carbonyl, followed by a substitution on the aromatic ring, and finally a modification involving the amide nitrogen, showcasing the compound's role as a strategic and versatile intermediate.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C10H11NO2 | nih.gov |

| Molecular Weight | 177.20 g/mol | nih.gov |

| CAS Number | 1095275-06-1 | chemicalbook.com |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)C)C(=O)N | nih.gov |

| InChIKey | FZAVPQZVMUTCKD-UHFFFAOYSA-N | nih.gov |

Advanced Analytical Characterization Techniques for 4 Acetyl 2 Methylbenzamide and Its Derivatives

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

A typical SCXRD analysis would provide the following crystallographic data for 4-acetyl-2-methylbenzamide:

| Crystallographic Parameter | Information Provided |

| Crystal System & Space Group | Describes the symmetry of the unit cell. For example, m-methylbenzamide crystallizes in the P21/a space group. oup.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and angles of the basic repeating unit of the crystal lattice. For m-methylbenzamide, these are a=8.93Å, b=16.02Å, c=5.12Å, and β=95.0°. oup.com |

| Atomic Coordinates | Provides the precise x, y, and z position of every non-hydrogen atom in the unit cell, allowing for the calculation of bond lengths and angles. |

| Intermolecular Interactions | Reveals how molecules pack together in the solid state, identifying hydrogen bonds and other non-covalent interactions that stabilize the crystal structure. In m-methylbenzamide, two types of NH-O hydrogen bonds with lengths of 3.22Å and 2.97Å are observed. oup.com |

Should discrepancies or ambiguities arise from other spectroscopic methods, SCXRD serves as the ultimate tool for resolving structural questions, provided a suitable single crystal can be grown.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. Advanced 2D NMR methods and dynamic NMR studies offer deeper insights into the connectivity and conformational behavior of this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Proton-Carbon Correlations

While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in substituted aromatic systems.

Correlation Spectroscopy (COSY) is a homonuclear technique that reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between adjacent protons.

Expected COSY Correlations:

Correlations among the three protons on the aromatic ring, allowing for their definitive assignment based on their splitting patterns and proximity to the methyl and acetyl groups.

Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear 2D NMR experiment that maps protons directly attached to carbon atoms. Each peak in an HSQC spectrum corresponds to a C-H bond, correlating the ¹H chemical shift on one axis with the ¹³C chemical shift on the other.

Expected HSQC Correlations and Predicted Chemical Shifts for this compound:

| Proton (¹H) Signal | Expected Chemical Shift (ppm) | Carbon (¹³C) Signal | Expected Chemical Shift (ppm) | Expected HSQC Correlation |

| Aromatic Protons | 7.0 - 8.0 | Aromatic Carbons | 120 - 140 | Yes |

| Acetyl Methyl Protons (-COCH₃) | ~2.5 | Acetyl Methyl Carbon (-COCH₃) | ~25-30 | Yes |

| Benzamide (B126) Methyl Protons (-CH₃) | ~2.3 | Benzamide Methyl Carbon (-CH₃) | ~20 | Yes |

| Amide Protons (-NH₂) | 5.5 - 8.5 | N/A | N/A | No |

| Acetyl Carbonyl Carbon (-C OCH₃) | N/A | Acetyl Carbonyl Carbon (-C OCH₃) | ~200 | No |

| Benzamide Carbonyl Carbon (-C ONH₂) | N/A | Benzamide Carbonyl Carbon (-C ONH₂) | ~165-170 | No |

These 2D techniques are invaluable for resolving signal overlap that can occur in 1D spectra and for confirming the precise connectivity of the molecule's carbon skeleton.

Dynamic NMR Studies for Conformational Exchange

The amide bond in this compound has a significant double-bond character due to resonance, which restricts rotation around the C-N bond. This restricted rotation can lead to the existence of different conformers (rotamers) that may interconvert at a rate measurable on the NMR timescale.

Dynamic NMR (DNMR) is used to study these types of conformational exchange processes. By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shape of signals corresponding to atoms that exchange between different chemical environments.

Key aspects of DNMR studies on this compound would include:

Coalescence Temperature: At low temperatures, the rotation is slow, and separate signals for each conformer might be observed. As the temperature increases, the rate of rotation increases, causing the signals to broaden and eventually merge into a single, averaged signal at the coalescence temperature.

Activation Energy Barrier (ΔG‡): The coalescence temperature and the chemical shift difference between the exchanging signals can be used to calculate the Gibbs free energy of activation for the rotational barrier. This provides a quantitative measure of the energy required for the C-N bond to rotate.

Such studies are crucial for understanding the molecule's flexibility and conformational preferences in solution, which can influence its chemical reactivity and biological interactions.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an exact mass measurement, which confirms its molecular formula, C₁₀H₁₁NO₂. nih.gov

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol nih.gov |

| Exact Mass (Monoisotopic) | 177.078978594 Da nih.gov |

In addition to providing the molecular ion peak, mass spectrometry induces fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint, offering valuable structural information. The analysis of related compounds, such as 4-acetyl-2-methylbenzoic acid, suggests that this compound would exhibit characteristic fragmentation patterns.

Expected Fragmentation Pathways:

Loss of the Acetyl Group: A common fragmentation pathway for acetylated compounds is the loss of the acetyl radical (•CH₃CO), which has a mass of 43 Da. This would result in a prominent fragment ion.

Loss of the Methyl Group: Cleavage of the methyl group from the benzene (B151609) ring would lead to the loss of a methyl radical (•CH₃), with a mass of 15 Da.

Loss of the Amide Group: Fragmentation could also involve the loss of the amide group (•CONH₂), corresponding to a mass of 44 Da.

These fragmentation patterns, observed in the mass spectrum, help to validate the proposed structure by confirming the presence of key functional groups and their connectivity.

Spectroscopic Data Interpretation and Resolution of Discrepancies

The interpretation of spectroscopic data is not always straightforward, and discrepancies can arise from various sources. A comprehensive approach is necessary to resolve any ambiguities in the structural characterization of this compound and its derivatives.

Potential sources of discrepancies include:

Impurities: The presence of starting materials, byproducts, or residual solvents can lead to extraneous signals in NMR, IR, and mass spectra, complicating interpretation.

Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can affect solid-state analyses like SCXRD and IR spectroscopy.

Tautomerism: Although less common for benzamides, the potential for tautomeric forms should be considered as they would present different spectroscopic signatures.

Conformational Isomers: As discussed in the Dynamic NMR section, the presence of multiple conformers in solution can lead to complex or broadened NMR spectra.

Strategies for Resolving Discrepancies:

Multi-technique Approach: Relying on a single analytical method is often insufficient. Correlating data from NMR, HRMS, IR, and SCXRD provides a more complete and reliable picture of the molecular structure.

Advanced 2D NMR: Techniques like COSY and HSQC are crucial for resolving overlapping signals in 1D NMR and definitively establishing proton-carbon correlations.

X-ray Crystallography: When in doubt, SCXRD provides the most unambiguous structural determination, resolving any questions about connectivity or stereochemistry that may persist after other analyses.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict spectroscopic data (e.g., NMR chemical shifts) for a proposed structure. Comparing this theoretical data with experimental results can help validate the structural assignment.

By systematically applying these advanced analytical techniques and interpretation strategies, a complete and accurate characterization of this compound can be achieved.

Future Directions and Emerging Research Avenues in 4 Acetyl 2 Methylbenzamide Chemistry

Exploration of Novel Catalytic Transformations

The development of novel catalytic systems is paramount for advancing the synthesis of complex molecules like 4-acetyl-2-methylbenzamide. Future research will likely focus on catalysts that can mediate the construction and modification of the benzamide (B126) scaffold with greater efficiency and under milder conditions.

C-H Activation: Direct C-H activation/functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials. Future research could explore transition-metal catalysts (e.g., Palladium, Rhodium, Ruthenium) to directly introduce or modify substituents on the aromatic ring of this compound or its precursors. This would offer a more atom-economical route to a diverse range of analogues.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity. Engineered enzymes, such as ketoreductases or transaminases, could be developed to selectively modify the acetyl group or other parts of the molecule. This approach would provide access to chiral derivatives, which are often crucial for biological applications.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for forging new chemical bonds. This technology could be applied to develop novel reactions for the synthesis and functionalization of this compound, such as late-stage functionalization, which is often challenging using traditional methods.

| Catalyst Type | Potential Transformation on this compound | Advantages |

| Palladium (Pd) | Direct arylation at the C-H bonds of the benzene (B151609) ring | High efficiency, broad substrate scope |

| Engineered Ketoreductase | Asymmetric reduction of the ketone to a chiral alcohol | High enantioselectivity, mild reaction conditions |

| Ruthenium (Ru) Photoredox | Decarboxylative alkylation of the corresponding carboxylic acid | Use of visible light, green chemistry |

Development of Highly Chemo- and Regioselective Synthesis Protocols

A key challenge in the synthesis of molecules with multiple functional groups, such as the ketone and amide in this compound, is achieving high chemo- and regioselectivity. Future research will focus on developing protocols that can precisely target a specific functional group while leaving others intact.

Orthogonal Protecting Groups: The development and application of novel orthogonal protecting group strategies will be crucial. These strategies allow for the selective protection and deprotection of the ketone and amide functionalities, enabling sequential modifications without interference.

Directed Metalation: Directed metalation groups can be used to control the regioselectivity of electrophilic substitution on the aromatic ring. By temporarily installing a directing group, it is possible to functionalize specific positions on the benzene ring with high precision.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can be leveraged to enhance the chemo- and regioselectivity of reactions involving this compound, often leading to higher yields and purities compared to traditional batch synthesis.

Integration into Advanced Automated Synthesis Platforms

The automation of chemical synthesis is revolutionizing the way molecules are made, enabling high-throughput screening and rapid optimization of reaction conditions. nih.gov The integration of the synthesis of this compound and its derivatives into automated platforms is a promising future direction. researchgate.net

Robotic Synthesis: Fully automated synthesis platforms can perform multi-step syntheses, purifications, and analyses without human intervention. nih.gov These platforms could be programmed to synthesize a library of this compound analogues by systematically varying the starting materials and reagents. nih.gov

Machine Learning-Guided Optimization: By combining automated synthesis with machine learning algorithms, it is possible to rapidly identify the optimal reaction conditions for the synthesis of this compound. The algorithm can learn from the results of previous experiments to predict the conditions that will maximize the yield and purity of the product.

| Automated Platform Component | Function in this compound Synthesis | Potential Outcome |

| Liquid Handler Robot | Precise dispensing of reagents and solvents | Increased reproducibility and throughput |

| Flow Reactor Module | Controlled reaction environment | Improved yield and selectivity |

| Automated Purification System | HPLC or flash chromatography | High-purity compounds for screening |

| Machine Learning Algorithm | Analysis of experimental data and prediction of optimal conditions | Accelerated discovery of novel analogues |

Computational Design and Predictive Synthesis of Novel Analogues

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. nih.gov These methods can be used to design novel analogues of this compound with desired properties and to predict their synthetic accessibility.

In Silico Screening: Virtual libraries of this compound analogues can be generated and screened computationally for their potential biological activity or material properties. This approach can prioritize the most promising candidates for synthesis, saving time and resources.

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the reactivity of this compound and to elucidate the mechanisms of reactions involved in its synthesis. This understanding can guide the development of more efficient synthetic routes.

Retrosynthetic Analysis Software: AI-powered retrosynthetic analysis tools can propose novel synthetic routes to this compound and its analogues. These tools can help chemists to identify new and potentially more efficient ways to synthesize these molecules.

Q & A

Q. What are the key considerations in designing a synthetic route for 4-Acetyl-2-methylbenzamide?

- Methodological Answer : The synthesis of this compound (CAS 1095275-06-1, C₁₀H₁₁NO₂) typically involves nucleophilic acyl substitution or coupling reactions. For example, acylation of 2-methylbenzamide using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions is a common approach. Reaction optimization should focus on solvent selection (e.g., dichloromethane or toluene), temperature control (reflux vs. room temperature), and purification via column chromatography or recrystallization. Yield improvements may require monitoring by thin-layer chromatography (TLC) and adjusting stoichiometric ratios .

Q. How can this compound be characterized using spectroscopic techniques?

- Methodological Answer : Structural confirmation requires multi-spectral analysis:

- ¹H/¹³C NMR : The acetyl group (COCH₃) appears as a singlet at ~2.5 ppm (¹H) and ~200 ppm (¹³C). The methyl group on the benzamide ring resonates at ~2.3 ppm (¹H) and ~20 ppm (¹³C). Aromatic protons show splitting patterns consistent with substitution positions .

- IR Spectroscopy : Stretching vibrations for amide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) and acetyl (C=O, ~1700 cm⁻¹) groups are critical for functional group identification .

- Mass Spectrometry : The molecular ion peak (m/z 177.20) and fragmentation patterns (e.g., loss of acetyl or methyl groups) validate the molecular formula .

Q. What solvent systems and storage conditions optimize stability for this compound?

- Methodological Answer : Solubility testing in polar aprotic solvents (e.g., DMSO, DMF) and non-polar solvents (e.g., ethyl acetate) is recommended for reaction design. Stability studies indicate that the compound is hygroscopic; thus, storage in airtight containers under inert gas (N₂/Ar) at room temperature minimizes degradation. Long-term stability should be assessed via periodic HPLC or NMR analysis .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism, crystallinity, or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign proton-carbon correlations.

- X-ray Crystallography : For unambiguous structural determination, particularly if polymorphism or crystal packing effects are suspected .

- Dynamic NMR Studies : To detect rotational barriers or conformational changes in solution .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic substitution reactions at the acetyl or methyl positions. Molecular docking studies may predict interactions with biological targets (e.g., enzymes), while QSAR models can correlate structural modifications with activity trends. Solvent effects should be incorporated using the Polarizable Continuum Model (PCM) .

Q. How can the biological activity of this compound be evaluated in enzyme inhibition assays?

- Methodological Answer :

- Enzyme Kinetics : Use fluorometric or colorimetric assays (e.g., NADH-coupled assays) to measure inhibition constants (Kᵢ) against target enzymes like kinases or hydrolases.

- Dose-Response Curves : Generate IC₅₀ values under varying pH and temperature conditions.

- Molecular Dynamics Simulations : To study binding modes and residency times in enzyme active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.